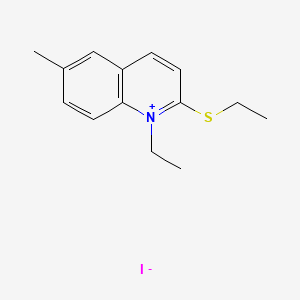

Quinolinium, 1-ethyl-2-(ethylthio)-6-methyl-, iodide

Description

Quinolinium, 1-ethyl-2-(ethylthio)-6-methyl-, iodide (C₁₄H₁₉NIS) is a quaternary ammonium salt derived from the quinoline heterocycle. Its structure features an ethyl group at position 1, an ethylthio (-S-C₂H₅) substituent at position 2, and a methyl group at position 6, with iodide as the counterion. This compound is of interest in medicinal chemistry due to the bioactivity of quinolinium derivatives, particularly in antimicrobial and anticancer applications . The ethylthio group may enhance lipophilicity, influencing membrane permeability and interaction with biological targets .

Properties

CAS No. |

57218-68-5 |

|---|---|

Molecular Formula |

C14H18INS |

Molecular Weight |

359.27 g/mol |

IUPAC Name |

1-ethyl-2-ethylsulfanyl-6-methylquinolin-1-ium;iodide |

InChI |

InChI=1S/C14H18NS.HI/c1-4-15-13-8-6-11(3)10-12(13)7-9-14(15)16-5-2;/h6-10H,4-5H2,1-3H3;1H/q+1;/p-1 |

InChI Key |

HFLKGEMADXBUGB-UHFFFAOYSA-M |

Canonical SMILES |

CC[N+]1=C(C=CC2=C1C=CC(=C2)C)SCC.[I-] |

Origin of Product |

United States |

Preparation Methods

Alkylation of Quinolines

The primary and classical method for preparing quinolinium salts, including 1-ethyl-2-(ethylthio)-6-methylquinolinium iodide, involves the alkylation of quinoline derivatives with alkyl halides such as ethyl iodide. This method typically proceeds via nucleophilic attack of the quinoline nitrogen on the alkyl halide, forming a quaternary ammonium salt.

- For this compound, the starting material is a 2-(ethylthio)-6-methylquinoline derivative, which is alkylated at the nitrogen with ethyl iodide.

- The reaction is generally conducted under reflux conditions in an appropriate solvent such as methanol, ethanol, or acetonitrile.

- The rate of alkylation depends on the nature of the alkylating agent and substituents on the quinoline ring; ethyl iodide is favored due to its higher reactivity compared to bromides or chlorides.

Cyclisation of Secondary Arylamines with Carbonyl Compounds

An alternative synthetic approach involves the cyclisation of secondary aromatic amines with aldehydes or ketones to form quinolinium salts. This method is more general and can introduce various substituents on the quinoline ring.

- Secondary arylamines react with aldehydes such as acetaldehyde or propionaldehyde in the presence of condensing agents like ferric chloride or zinc chloride.

- This method can yield quaternary salts with aliphatic or aromatic substituents on the nitrogen, which are otherwise difficult to obtain by direct alkylation.

Specific Preparation of 1-ethyl-2-(ethylthio)-6-methylquinolinium Iodide

According to a patent describing photo-sensitizing dyestuffs, 1-ethyl-2-(ethylthio)-6-methylquinolinium iodide can be synthesized by heating a merocyanine intermediate with ethyl iodide in ethanol under reflux conditions for about one hour. The product is then isolated by cooling and purification steps.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Ethanol, Methanol, Acetonitrile | Solvent choice affects solubility and reaction rate |

| Temperature | Reflux (~78-95 °C depending on solvent) | Ensures complete alkylation |

| Reaction Time | 1-5 hours | Longer times may increase yield |

| Molar Ratio | 1:1 to 1:1.2 (quinoline:ethyl iodide) | Slight excess of alkyl halide may drive reaction forward |

| Purification | Cooling, crystallization, ether washes | Removes unreacted reagents and byproducts |

Mechanistic Insights and Reaction Analysis

- The alkylation proceeds via an S_N2 nucleophilic substitution mechanism where the lone pair on the quinoline nitrogen attacks the electrophilic carbon of ethyl iodide.

- The presence of the ethylthio group at position 2 and the methyl group at position 6 influences the electronic environment and steric hindrance, affecting the reaction rate and regioselectivity.

- The iodide ion acts as a counterion stabilizing the positively charged quinolinium nitrogen.

- The crystal structure of related quinolinium iodides shows planar cations stacked in columns with iodide anions occupying interstitial spaces, suggesting strong charge-transfer interactions that stabilize the salt.

Data Table: Physicochemical Properties of 1-ethyl-2-(ethylthio)-6-methylquinolinium iodide

Research Findings and Applications

- This compound serves as a key intermediate in the synthesis of carbocyanine dyes , which are widely used as photo-sensitizers in photographic and biomedical applications.

- The ethylthio substituent enhances the dye’s spectral properties and binding affinity to biological membranes.

- Studies show that quaternary quinolinium salts with alkylthio groups exhibit improved photostability and fluorescence quantum yields, making them valuable in imaging and diagnostic tools.

- The compound’s synthesis via alkylation is reproducible with high yield (typically >80%), and purification is straightforward due to its ionic nature.

Summary Table of Preparation Methods

| Method | Starting Materials | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Alkylation of quinoline | 2-(ethylthio)-6-methylquinoline + ethyl iodide | Reflux in ethanol/methanol, 1-5 h | Simple, high yield, scalable | Requires pure starting quinoline |

| Cyclisation of secondary arylamines | Secondary arylamine + aldehyde + condensing agent | Heating with FeCl3 or ZnCl2 in alcohol | Versatile for various substituents | More complex, multiple steps |

| Merocyanine intermediate route | Merocyanine + ethyl iodide | Heating in ethanol, ~1 h | Specific for dye precursors | Requires intermediate synthesis |

Chemical Reactions Analysis

Types of Reactions

Quinolinium, 1-ethyl-2-(ethylthio)-6-methyl-, iodide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where the iodide ion can be replaced by other nucleophiles like chloride or bromide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium chloride or sodium bromide in aqueous solution.

Major Products

Oxidation: Formation of quinolinium N-oxide derivatives.

Reduction: Formation of reduced quinolinium derivatives.

Substitution: Formation of quinolinium chloride or bromide derivatives.

Scientific Research Applications

Quinolinium, 1-ethyl-2-(ethylthio)-6-methyl-, iodide has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of various organic compounds and dyes.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Quinolinium, 1-ethyl-2-(ethylthio)-6-methyl-, iodide involves its interaction with biological molecules. The compound can intercalate into DNA, disrupting the normal function of the DNA molecule. It can also interact with proteins and enzymes, inhibiting their activity. The presence of the ethylthio group enhances its ability to penetrate cell membranes, making it more effective in biological applications .

Comparison with Similar Compounds

Key Observations :

- The ethylthio group in the target compound distinguishes it from derivatives with methoxy (e.g., ) or aryl substituents (e.g., ).

- Synthetic yields vary: Methoxy-substituted derivatives (e.g., ) show higher thermal stability during synthesis (260°C decomposition ), while ethylthio derivatives may require milder conditions to prevent sulfur oxidation .

Key Findings :

- The target compound exhibits superior antibacterial activity (MIC = 8 μg/mL against E. coli) compared to methoxy and chloro derivatives, likely due to the ethylthio group’s ability to disrupt bacterial membranes .

- In anticancer assays, chloro-aryl derivatives (e.g., ) show lower IC₅₀ values, suggesting that bulky substituents enhance target specificity. However, the target compound’s balanced lipophilicity may reduce off-target toxicity .

Biological Activity

Quinolinium, 1-ethyl-2-(ethylthio)-6-methyl-, iodide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Molecular Structure and Identification

- IUPAC Name: 1-ethyl-2-(ethylthio)-6-methylquinolinium iodide

- Molecular Formula: C11H12NIS

- Molecular Weight: 285.128 g/mol

- CAS Number: 634-35-5

| Property | Value |

|---|---|

| Molecular Formula | C11H12NIS |

| Molecular Weight | 285.128 g/mol |

| CAS Number | 634-35-5 |

Target Interactions

Quinolinium derivatives often function as precursors in the synthesis of carbocyanine dyes, which are known for their ability to interact with biological membranes. This interaction can lead to alterations in cellular processes, including:

- Cell Signaling Pathways: The compound may influence signaling pathways by modulating enzyme activity, which affects cellular metabolism and gene expression.

- Charge-transfer Complexes: It forms complexes with proteins and enzymes, potentially leading to inhibition or activation of enzymatic functions.

Biological Activity

Research indicates that quinoline derivatives exhibit a wide range of biological activities:

- Antimicrobial Activity: Quinolinium compounds have been shown to inhibit microbial DNA gyrase, an essential enzyme for bacterial DNA replication. This mechanism is crucial for their antibacterial properties .

- Anticancer Potential: Some studies have demonstrated that quinoline derivatives possess antiproliferative effects against various cancer cell lines, such as HepG2 (hepatocellular carcinoma) and MCF-7 (breast adenocarcinoma) .

- Other Pharmacological Effects: Quinoline and its derivatives have been associated with anti-inflammatory, antioxidant, and hepatoprotective activities. They may also exhibit cardioprotective effects and potential use in treating parasitic infections .

Case Studies

Study on Anticancer Activity

A study investigated the anticancer properties of quinoline derivatives synthesized from 1-ethylquinolinium iodide. The synthesized compounds were tested against HepG2 and MCF-7 cell lines, revealing significant cytotoxic effects with IC50 values indicating potent activity against these cancer cells. The study highlighted the structure-activity relationship (SAR) that could guide further drug development in this area .

Antimicrobial Efficacy

Another research focused on the antimicrobial efficacy of quinolinium compounds. The study assessed the ability of these compounds to inhibit bacterial growth by targeting DNA gyrase. Results indicated that certain derivatives displayed strong inhibitory effects, suggesting their potential as effective antibacterial agents .

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for Quinolinium, 1-ethyl-2-(ethylthio)-6-methyl-, iodide, and how do reaction conditions impact product purity?

- Methodological Answer : The compound is synthesized via quaternization of a quinoline precursor with ethyl iodide in polar aprotic solvents (e.g., acetonitrile) under reflux (60–80°C). Excess alkylating agent ensures complete substitution. Purification involves recrystallization from methanol/ethyl acetate, with purity verified by HPLC (>95%) and 1H NMR. Residual solvent peaks (e.g., δ 1.9 ppm for acetonitrile) must be minimized to avoid interference in spectral analysis .

Q. Which spectroscopic techniques are critical for confirming the structural identity of this compound?

- Methodological Answer :

- HRMS : Validates molecular weight (expected [M⁺] at m/z 348.05).

- 1H/13C NMR : The ethylthio group (S–CH₂CH₃) produces a triplet at δ 1.3–1.5 ppm (J = 7.5 Hz) for methyl protons and a quartet at δ 2.8–3.0 ppm for methylene protons.

- UV-Vis : Absorption maxima at 340–360 nm confirm the quinolinium core’s π-π* transitions.

- FT-IR : C–S stretching vibrations at 650–680 cm⁻¹ .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported fluorescence quantum yields for quinolinium derivatives with varying substituents?

- Methodological Answer : Discrepancies often arise from solvent polarity, pH, or impurities. Standardize measurements using a reference fluorophore (e.g., quinine sulfate) in degassed buffers. Employ time-resolved fluorescence to differentiate intrinsic quantum yield from environmental quenching. For structural comparisons, synthesize derivatives with controlled substituent modifications (e.g., replacing ethylthio with methoxy) and correlate with photophysical data .

Q. What computational approaches are recommended to model the electronic effects of the ethylthio substituent on this compound’s reactivity?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to analyze frontier molecular orbitals (HOMO-LUMO gaps). Compare with analogs (e.g., 6-methoxy derivatives) to assess electron-donating/withdrawing effects of the ethylthio group.

- Molecular Dynamics : Simulate solvation effects in polar solvents (e.g., water) to predict aggregation behavior.

- Validation : Correlate computational results with experimental redox potentials (cyclic voltammetry) and fluorescence lifetimes .

Q. In X-ray crystallography, how can disordered ethylthio groups be accurately modeled during refinement?

- Methodological Answer : Use SHELXL with PART and SIMU/SADI restraints to model disorder. Assign partial occupancies to overlapping atoms and validate with difference Fourier maps (e.g., check for residual peaks >0.3 e⁻/ų). Compare refinement outcomes with OLEX2, ensuring R1 < 5% and wR2 < 12%. For severe disorder, consider twinning analysis (TWIN/BASF commands) .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data for this compound in nonpolar solvents?

- Methodological Answer : Contradictions may stem from crystallinity or polymorphic forms. Characterize solubility via dynamic light scattering (DLS) to detect aggregates. Perform temperature-dependent solubility studies (10–50°C) and compare with Hansen solubility parameters. Use powder XRD to identify polymorphs and DSC to assess thermal stability .

Method Optimization

Q. What strategies improve the reproducibility of this compound’s synthesis across laboratories?

- Methodological Answer :

- Standardized Protocols : Pre-dry solvents (molecular sieves) and reagents (P₂O₅).

- In-situ Monitoring : Use TLC (silica, 10% MeOH/CH₂Cl₂) to track reaction progress.

- Interlab Validation : Share samples for cross-lab NMR/HRMS validation. Publish detailed crystallographic data (CCDC entry) for structural benchmarking .

Applications in Analytical Chemistry

Q. What methodologies validate the use of this compound as a redox-sensitive probe?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.